(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid
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Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid is a synthetic organic compound It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the propanoic acid backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.
Introduction of the difluorobenzyl group: The difluorobenzyl group is introduced via a nucleophilic substitution reaction.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(2,5-difluorobenzyl)propanoic acid: Lacks the Boc protecting group.
(S)-3-((tert-Butoxycarbonyl)amino)-2-benzylpropanoic acid: Lacks the difluorobenzyl group.
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid: Has a different substitution pattern on the benzyl group.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid is unique due to the specific combination of the Boc protecting group and the 2,5-difluorobenzyl moiety. This combination can impart distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H19F2NO4 |
---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
(2S)-2-[(2,5-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-7-11(16)4-5-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 |
InChI Key |
MNXMEUCWFCMFBW-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=C(C=CC(=C1)F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C=CC(=C1)F)F)C(=O)O |
Origin of Product |
United States |
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